molecular formula C12H18N2O6S B6141341 methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate

methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B6141341
M. Wt: 318.35 g/mol
InChI Key: WLYDTFVYVOJPHV-UHFFFAOYSA-N
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Description

Methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate, also known as MBC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbamate derivative of sulfanilamide and has been used as a pesticide and fungicide in agriculture. However, in

Mechanism of Action

Methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate works by inhibiting the activity of enzymes and proteins. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible depending on the concentration of methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate and the duration of exposure.
Biochemical and physiological effects:
methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate has also been shown to decrease the activity of acetylcholinesterase, which can lead to an accumulation of acetylcholine in the synaptic cleft and an increase in cholinergic activity.

Advantages and Limitations for Lab Experiments

Methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate has several advantages as a tool for scientific research. It is a potent inhibitor of enzymes and proteins and can be used at low concentrations. It is also relatively easy to synthesize and can be obtained in large quantities. However, methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate has some limitations as well. It is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

There are several future directions for the use of methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate in scientific research. One area of interest is the development of new inhibitors of carbonic anhydrase and acetylcholinesterase based on the structure of methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate. Another area of interest is the use of methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate as a tool to study the role of carbonic anhydrase and acetylcholinesterase in various diseases, such as Alzheimer's disease and cancer. Additionally, methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate could be used in the development of new pesticides and fungicides that are less toxic and more environmentally friendly.

Synthesis Methods

Methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate can be synthesized by reacting sulfanilamide with dimethyl sulfate, followed by reaction with sodium hydroxide and bis(2-hydroxyethyl)amine. The resulting compound is then treated with phosgene to form methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate.

Scientific Research Applications

Methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate has been extensively used in scientific research as a tool to study the mechanisms of action of various enzymes and proteins. It has been used as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate has also been used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

IUPAC Name

methyl N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6S/c1-20-12(17)13-10-2-4-11(5-3-10)21(18,19)14(6-8-15)7-9-16/h2-5,15-16H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYDTFVYVOJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[Bis-(2-hydroxy-ethyl)-sulfamoyl]-phenyl}-carbamic acid methyl ester

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